molecular formula C7H5N3O B100659 Pyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 16952-64-0

Pyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No. B100659
CAS RN: 16952-64-0
M. Wt: 147.13 g/mol
InChI Key: RADMRAMXLLLVGG-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to a broader class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and pharmaceutical applications. These compounds are structurally similar to nitrogen bases found in DNA and RNA, making them attractive scaffolds for drug discovery due to their potential to interact with various biological receptors .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines and their derivatives has been a subject of interest in recent research. One approach involves a one-pot three-component synthesis using a nanocatalyst, which allows for the rapid generation of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions, offering a green and efficient method with excellent yields . Another method reported the synthesis of pyrido[1,2-a]pyrimidin-2-ones through the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by cyclization under thermal conditions, providing excellent regioselectivity . Additionally, a one-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, characterized by step economy and reduced catalyst loading .

Molecular Structure Analysis

The molecular structure of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives has been characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR. Theoretical calculations, including density functional theory (DFT) and time-dependent DFT, have been employed to support the experimental data and to understand the photophysical properties of these compounds .

Chemical Reactions Analysis

The reactivity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been explored in various chemical reactions. For instance, Vilsmeier reagents have been used for the one-pot synthesis of pyrimidin-4(3H)-ones, involving sequential halogenation, formylation, and intramolecular nucleophilic cyclization . Moreover, the reactivity of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones towards different reagents has been studied, leading to the discovery of compounds with significant analgesic and anti-inflammatory activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives vary significantly, influencing their biopharmaceutical properties. For example, the solubility, permeability, and predicted human in vivo intrinsic clearance values of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones show a broad range, reflecting their structural diversity . The photophysical properties of chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivatives, such as molar extinction coefficient, Stokes shift, and quantum yield, have also been evaluated, providing insights into their potential applications .

Scientific Research Applications

Synthesis Methods and Variants

Pyrido[4,3-d]pyrimidin-4(3H)-one has been a subject of interest due to its chemical structure and potential applications. The synthesis of quinazolin-4(3H)-ones, closely related to Pyrido[4,3-d]pyrimidin-4(3H)-one, has been explored through amidine arylation methods, demonstrating the versatility of this compound in forming substituted quinazolin-4(3H)-ones (Li et al., 2013). Additionally, Pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized from 4-amino-nicotinic acid, expanding the methodologies available for its production (Ismail & Wibberley, 1967).

Biomedical Applications

In the field of biomedicine, pyrido[2,3-d]pyrimidines, which include Pyrido[4,3-d]pyrimidin-4(3H)-one, have been identified as important heterocyclic scaffolds. Their similarity to nitrogen bases in DNA and RNA makes them significant for various biomedical applications (Jubete et al., 2019). These compounds have been shown to possess a range of biological activities, including antimicrobial properties (Farghaly & Hassaneen, 2013), making them valuable in pharmaceutical research.

Chemical Properties and Reactions

The pyrido[4,3-d]pyrimidin-4(3H)-one structure has been extensively studied for its chemical properties and reactions. Research has shown various synthetic routes and mechanistic pathways for the creation of this moiety, highlighting its versatility in chemical syntheses (Elattar & Mert, 2016).

Drug Discovery and Development

In drug discovery, pyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives have been evaluated for their potential in treating various diseases. For example, quinazolinones and pyrido[3,4-d]pyrimidin-4-ones have shown promise as orally active inhibitors for the treatment of osteoarthritis, demonstrating the therapeutic potential of this compound (Li et al., 2008).

Biopharmaceutical Profiling

The biopharmaceutical profiling of pyrido[4,3-d]pyrimidines has been conducted to understand their drug-like properties. This research has highlighted the influence of various substituents on the core structure, affecting their solubility, permeability, and metabolic stability, crucial factors in drug development (Wuyts et al., 2013).

Future Directions

The future directions of research on Pyrido[4,3-d]pyrimidin-4(3H)-one could involve further exploration of its potential applications in medicinal chemistry, particularly as inhibitors of histone lysine demethylases . Additionally, more research could be done to explore the properties of various derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one .

properties

IUPAC Name

3H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADMRAMXLLLVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343501
Record name Pyrido[4,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[4,3-d]pyrimidin-4(3H)-one

CAS RN

16952-64-0
Record name Pyrido[4,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
A Banerjee, MY Pawar, S Patil, PS Yadav… - Bioorganic & medicinal …, 2014 - Elsevier
mPGES-1 is inducible terminal synthase acting downstream of COX enzymes in arachidonic acid pathway, regulates the biosynthesis of pro-inflammatory prostaglandin PGE 2 . …
Number of citations: 38 www.sciencedirect.com
JC Liu, HW He, QY Ren, MW Ding - Helvetica chimica acta, 2006 - Wiley Online Library
A series of new, 2‐substituted 3‐aryl‐8,9,10,11‐tetrahydro‐5‐methyl[1]benzothieno[3′,2′ : 5,6]pyrido[4,3‐d]pyrimidin‐4(3H)‐ones, compounds 5a–q, were designed and synthesized …
Number of citations: 24 onlinelibrary.wiley.com
MS Leal, A Robles-Navarro, JS Gómez-Jeria - Der Pharm. Lett, 2015 - researchgate.net
Here we report the results of the application of a quantum-chemical model-based method to the uncovering of the electronic factors controlling the variation of the inhibitory activity of …
Number of citations: 24 www.researchgate.net
MT Didiuk, DA Griffith, JW Benbow, KKC Liu… - Bioorganic & medicinal …, 2009 - Elsevier
Synthesis and structure–activity relationship (SAR) studies on 5-trifluoromethylpyrido[4,3-d]pyrimidin-4(3H)-ones, a novel class of calcium receptor antagonists is described with …
Number of citations: 27 www.sciencedirect.com
Q Ren, Z Cui, H He, Y Gu - Journal of Fluorine Chemistry, 2007 - Elsevier
Sixteen novel 2-substituted-5,8,9-trimethyl-3-(4-fluoro-substituted)phenyl-thieno[3′,2′-5,6] pyrido[4,3-d]pyrimidin-4(3H)-ones 5a–5p were designed and have been successfully …
Number of citations: 26 www.sciencedirect.com
Q Ren, YJ Liang, H He, L Fu, Y Gu - Bioorganic & medicinal chemistry …, 2009 - Elsevier
The synthesis and biological activity of 2-substituted-8,9,10,11-tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-ones are described. Bioassay results indicated …
Number of citations: 23 www.sciencedirect.com
Q Ren, YX Shi, Y Gu, B Li, H He - Journal of Heterocyclic …, 2014 - Wiley Online Library
Fifteen novel 2‐alkylamino‐3‐aryl‐8‐cyano‐5‐methyl‐7‐(methylthio)‐pyrido[4,3‐d]pyrimidin‐4(3H)‐ones 6a, 6b, 6c, 6d, 6e, 6f, 6g, 6h, 6i, 6j, 6k, 6l, 6m, 6n, 6o were designed and have …
Number of citations: 2 onlinelibrary.wiley.com
QY Ren, HW He, JC Liu - Chinese Journal of Organic Chemistry, 2007 - sioc-journal.cn
A series of new tetrahydrobenzo [4', 5'] thieno [3', 2': 5, 6] pyrido [4, 3-d] pyrimidin-4 (3H)-one derivatives 6 have been designed and synthesized via a tandem aza-Wittig reaction. The …
Number of citations: 13 sioc-journal.cn
Q Ye, J Ma, P Wang, C Wang, M Sun, Y Zhou… - Bioorganic & Medicinal …, 2023 - Elsevier
Wee1 has emerged as a potential target in cancer therapy due to its critical role in the regulation of the cell cycle. Here, we describe a series of Wee1 inhibitors with a novel scaffold that …
Number of citations: 3 www.sciencedirect.com
AG Ismail, DG Wibberley - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Treatment of either a pyrido[4,3-d][1,3]oxazin-4-one or an ethyl 4-amidonicotinate with amines yields a 4-amidonicotinamide which may be cyclised by longer contact with the amine, or …
Number of citations: 13 pubs.rsc.org

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